molecular formula C10H14N2O B1213241 Isoproturon-didemethyl CAS No. 56046-17-4

Isoproturon-didemethyl

Cat. No. B1213241
CAS RN: 56046-17-4
M. Wt: 178.23 g/mol
InChI Key: ABBKOIZWGCVCKE-UHFFFAOYSA-N
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Description

Isoproturon-didemethyl is a member of the class of phenylureas that is urea substituted by a p-cumenyl group at position 1 . It is a metabolite of the herbicide isoproturon and has a role as a marine xenobiotic metabolite .


Molecular Structure Analysis

The molecular formula of Isoproturon-didemethyl is C10H14N2O . The IUPAC name is (4-propan-2-ylphenyl)urea . The InChI and Canonical SMILES are also provided .


Physical And Chemical Properties Analysis

The molecular weight of Isoproturon-didemethyl is 178.23 g/mol . Other computed properties include XLogP3 2.3, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 1, Rotatable Bond Count 2, Exact Mass 178.110613074 g/mol, and Monoisotopic Mass 178.110613074 g/mol .

Scientific Research Applications

Summary of the Application

Isoproturon is a phenylurea herbicide widely used to control broad leaf weeds in cereal crops . It has been detected beyond safe concentrations in numerous soil and water samples worldwide . The major role of biodegradation as a permissible remedy tool in environmental decontamination to solve the problem of irrational use of this herbicide is highlighted .

Methods of Application or Experimental Procedures

The microbial biodegradation of isoproturon can serve as a basis for the development of bioremediation processes in pure cultures and in the field .

Results or Outcomes

Recent advances show that the microbial biodegradation of isoproturon can serve as a basis for the development of bioremediation processes in pure cultures and in the field .

2. Insights into the Function and Horizontal Transfer of Isoproturon Degradation Genes

Summary of the Application

This research provides insights into the function and horizontal transfer of Isoproturon degradation genes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the search results .

Results or Outcomes

The specific results or outcomes are not detailed in the search results .

Safety And Hazards

Isoproturon, from which Isoproturon-didemethyl is derived, is a controversial and potentially hazardous chemical substance for animals . It has been detected beyond safe concentrations in a number of soil and water samples throughout the world .

Future Directions

Bioremediation of isoproturon, the parent compound of Isoproturon-didemethyl, is a promising area of research . The microbial biodegradation of isoproturon can serve as a basis for the development of bioremediation processes in pure cultures and in the field .

properties

IUPAC Name

(4-propan-2-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBKOIZWGCVCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204592
Record name Isoproturon-desmethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoproturon-didemethyl

CAS RN

56046-17-4
Record name (4-Isopropylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56046-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoproturon-desmethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056046174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoproturon-desmethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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